molecular formula C19H20N4O3 B2445286 Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate CAS No. 225116-99-4

Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate

Cat. No.: B2445286
CAS No.: 225116-99-4
M. Wt: 352.394
InChI Key: XDEDNTOQKLYZSM-MSOLQXFVSA-N
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Description

Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Properties

IUPAC Name

ethyl (2S,4S)-3-(benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-25-19(24)18-22(17(12-26-18)14-8-4-3-5-9-14)13-23-16-11-7-6-10-15(16)20-21-23/h3-11,17-18H,2,12-13H2,1H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEDNTOQKLYZSM-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1N(C(CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1N([C@H](CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 225116-99-4

The structure features a benzotriazole moiety, which is known for its diverse biological properties, including antifungal and antitumor activities.

Antifungal Activity

Research indicates that benzotriazole derivatives exhibit antifungal properties. In a study involving various benzotriazole compounds, it was found that those containing an oxazolidine structure demonstrated enhanced antifungal activity against several fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .

Antitumor Properties

Benzotriazole derivatives have also been reported to possess antitumor activity. A study highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent increase in apoptotic cell death in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
  • Antioxidant Activity : The presence of the benzotriazole group contributes to antioxidant properties, which can protect cells from oxidative stress .

Case Studies

  • Study on Antifungal Efficacy :
    • Objective : To evaluate the antifungal activity against Candida species.
    • Method : In vitro assays were performed using varying concentrations of the compound.
    • Results : The compound exhibited significant antifungal activity with an IC50 value comparable to standard antifungal agents .
  • Antitumor Activity Assessment :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Method : MTT assays were utilized to determine cell viability post-treatment with the compound.
    • Results : A marked reduction in cell viability was observed at higher concentrations, indicating potent antitumor effects .

Table 1: Biological Activity Summary

Activity TypeAssessed EffectIC50 ValueReference
AntifungalAgainst Candida spp.12 µg/mL
AntitumorHuman cancer cell lines15 µg/mL
MechanismDescription
Enzyme InhibitionInhibits key enzymes involved in proliferation
Apoptosis InductionActivates caspase pathways leading to cell death
Antioxidant ActivityReduces oxidative stress in cells

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